molecular formula C11H11N3O2 B2758103 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1154345-57-9

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2758103
CAS No.: 1154345-57-9
M. Wt: 217.228
InChI Key: APUPEQYZGDNRMT-UHFFFAOYSA-N
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Description

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position, a methoxyphenyl group at the 2nd position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methoxyphenylpyrimidine
  • 6-amino-2-phenylpyrimidin-4(3H)-one
  • 6-amino-2-(4-hydroxyphenyl)pyrimidin-4(3H)-one

Uniqueness

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and medicinal applications.

Properties

IUPAC Name

4-amino-2-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)11-13-9(12)6-10(15)14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUPEQYZGDNRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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